Home > Products > Screening Compounds P63926 > Dexmethylphenidate
Dexmethylphenidate - 40431-64-9

Dexmethylphenidate

Catalog Number: EVT-1554343
CAS Number: 40431-64-9
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexmethylphenidate is a methyl phenyl(piperidin-2-yl)acetate in which both stereocentres have R configuration. It is the active enantiomer in the racemic drug methylphenidate. It has a role as an adrenergic agent. It is an enantiomer of a methyl (S)-phenyl[(S)-piperidin-2-yl]acetate.
Dexmethylphenidate is the dextrorotary form of methylphenidate introduced in 2002. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and thus a psychostimulant. It is used for treatment of Attention Deficit Hyperactivity Disorder (ADHD). The d-isomer is thought to have greater effect with fewer side effects than the l-isomer or the racemic mixture.
Dexmethylphenidate is a Central Nervous System Stimulant. The physiologic effect of dexmethylphenidate is by means of Central Nervous System Stimulation.
Dexmethylphenidate is the d-threo-enantiomer of methylphenidate, a central nervous system stimulant, appearing to block the reuptake of norepinephrine and dopamine into the presynaptic neuron, increasing their availability in the extracellular space. The mechanism of action in Attention Deficit Hyperactivity Disorder is unknown. (NCI)
A methylphenidate derivative, DOPAMINE UPTAKE INHIBITOR and CENTRAL NERVOUS SYSTEM STIMULANT that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.
See also: Dexmethylphenidate Hydrochloride (has salt form) ... View More ...
Source and Classification

Dexmethylphenidate is classified as a Schedule II controlled substance due to its potential for abuse and dependence. It is derived from methylphenidate, which has been extensively studied for its efficacy in managing attention deficit hyperactivity disorder and narcolepsy.

Synthesis Analysis

Methods and Technical Details

The synthesis of dexmethylphenidate can be achieved through several methods, with significant advancements aimed at improving yield and purity.

  1. Amidation Reaction: One efficient method involves the reaction of methyl phenylacetate with piperidine, followed by a series of reactions that ultimately yield dexmethylphenidate hydrochloride. This method emphasizes high yield and reduced waste, enhancing industrial applicability .
  2. Intramolecular Nucleophilic Substitution: Another approach includes using an alkali in a solvent to facilitate intramolecular nucleophilic substitution, which leads to the formation of dexmethylphenidate with high chiral purity .
  3. Catalytic Hydrogenation: A process involving palladium carbon as a catalyst under hydrogen gas conditions has also been developed, allowing for effective synthesis in a closed system .
Molecular Structure Analysis

Structure and Data

Dexmethylphenidate has a specific molecular structure characterized by its chiral centers. The molecular formula is C14H19NC_{14}H_{19}N with a molecular weight of 219.31 g/mol. The structure can be represented as follows:

  • Chemical Structure:
 S 2 Diphenylacetyl aminopropylmethyl phenylacetate\text{ S 2 Diphenylacetyl aminopropyl}\text{methyl phenylacetate}

This structure features a phenyl ring attached to an amine group, contributing to its interaction with neurotransmitter transporters in the brain.

Chemical Reactions Analysis

Reactions and Technical Details

Dexmethylphenidate undergoes various chemical reactions during its synthesis and metabolism:

  • De-esterification: The predominant metabolic pathway for dexmethylphenidate involves de-esterification, leading to pharmacologically inactive metabolites.
  • Enantioselective Metabolism: Both enantiomers of methylphenidate are metabolized differently, with dexmethylphenidate exhibiting significantly higher bioavailability compared to its l-isomer due to rapid pre-systemic metabolism .

These reactions highlight the importance of chirality in determining the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

Process and Data

Dexmethylphenidate exerts its effects primarily through inhibition of the dopamine transporter, thereby increasing dopamine levels in synaptic clefts. This mechanism enhances dopaminergic signaling, which is crucial for attention and impulse control.

  • Binding Affinity: Studies indicate that dexmethylphenidate has a higher affinity for dopamine transporters compared to its l-isomer, contributing to its efficacy in treating attention deficit hyperactivity disorder .

The process involves competitive inhibition where dexmethylphenidate competes with dopamine for binding sites, thus modulating neurotransmitter levels effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dexmethylphenidate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: The melting point ranges around 130–135 °C.

These properties influence its formulation into pharmaceutical products, impacting stability and bioavailability.

Applications

Scientific Uses

Dexmethylphenidate is primarily used in clinical settings for:

  • Attention Deficit Hyperactivity Disorder Treatment: It is prescribed for managing symptoms associated with attention deficit hyperactivity disorder due to its stimulant properties.
  • Research Applications: Ongoing studies explore its effects on cognitive functions and potential uses in other neuropsychiatric disorders.

The compound's efficacy in enhancing focus and reducing impulsivity makes it a vital tool in both therapeutic and research contexts.

Chemical and Pharmacological Foundations of Dexmethylphenidate

Stereochemical Properties and Enantiomeric Differentiation

Structural Characterization of d-threo-Methylphenidate vs. Racemic Methylphenidate

Dexmethylphenidate (chemical name: methyl (2R,2'R)-2-phenyl-2-(2-piperidyl)acetate) represents the pharmacologically active dextrorotatory enantiomer of the racemic methylphenidate mixture. The compound contains two chiral centers, generating four possible stereoisomers: the d- and l- enantiomers of both the threo and erythro diastereomers. Therapeutic activity resides exclusively in the d-threo enantiomer (R,R-configuration), while the l-threo enantiomer is pharmacologically insignificant in treating ADHD [1] [4] [9].

Racemic methylphenidate contains a 1:1 mixture of d- and l-threo-enantiomers. X-ray crystallography reveals that the active d-enantiomer adopts a specific conformation where the phenyl ring and piperidine nitrogen occupy a trans-diaxial orientation, facilitating optimal interaction with biological targets. The molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol for the free base and 269.77 g/mol for the hydrochloride salt [1] [5] [7]. This structural specificity enables dexmethylphenidate to achieve comparable therapeutic effects at half the dose of racemic methylphenidate, as confirmed by receptor binding studies and clinical trials [9].

Table 1: Comparative Structural Properties of Methylphenidate Enantiomers

Propertyd-threo-MPH (Dexmethylphenidate)l-threo-MPHRacemic MPH
Absolute Configuration(R,R)(S,S)1:1 mixture
Pharmacological ActivityPrimary active enantiomerNegligibleModerate
Molecular FormulaC₁₄H₁₉NO₂C₁₄H₁₉NO₂C₁₄H₁₉NO₂
Therapeutic Dose Equivalence5 mgInactive10 mg

Role of Chirality in Pharmacodynamic Selectivity

Chirality dictates dexmethylphenidate's pharmacodynamic selectivity for monoamine transporters. Positron Emission Tomography (PET) studies demonstrate that radiolabeled d-MPH specifically binds to dopamine transporters (DAT) in the striatum, while the l-enantiomer exhibits only non-specific binding [3] [9]. Dexmethylphenidate functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI), with a 5- to 38-fold higher affinity for DAT compared to the l-enantiomer [1] [9]. This stereoselectivity arises from differential interactions with transporter proteins' chiral binding pockets, where the d-enantiomer's conformation optimizes binding.

Pharmacokinetic studies reveal further enantiomeric differentiation: Oral administration of racemic methylphenidate yields plasma concentrations of d-MPH that are 5-10 times higher than l-MPH due to extensive first-pass metabolism preferentially eliminating the l-enantiomer [9]. The hepatic carboxylesterase CES1A1 stereoselectively hydrolyzes dexmethylphenidate to inactive ritalinic acid, but at a slower rate than l-MPH, contributing to its extended half-life (~2.2–6 hours vs. 1–3 hours for l-MPH) [1] [9]. Consequently, dexmethylphenidate delivers equivalent DAT occupancy at half the racemic dose, minimizing systemic exposure to inactive isomers [9].

Table 2: Enantioselective Pharmacokinetic Parameters

Parameterd-threo-MPHl-threo-MPHClinical Implication
Oral Bioavailability23%5%Higher systemic exposure for d-enantiomer
Protein Binding12–15%SimilarNegligible difference
Primary MetabolismCES1A1 hydrolysisCES1A1 hydrolysisSlower d-enantiomer clearance
Tₘₐₓ (hours)1–1.51–1.5No enantiomeric difference
Half-life (hours)2.2–6.01–3Longer activity for d-enantiomer

Synthesis and Molecular Stability

Industrial Synthesis Pathways for Dexmethylphenidate Hydrochloride

Industrial production of dexmethylphenidate hydrochloride (C₁₄H₁₉NO₂·HCl) relies on chiral resolution or asymmetric synthesis to obtain the pharmacologically active d-threo enantiomer. The most commercially viable method involves resolution via diastereomeric salt formation:

  • Racemic Synthesis: Condensation of phenylglyoxylic acid with piperidine yields methyl phenyl(piperidin-2-yl)glyoxylate, followed by reduction to racemic threo-methylphenidate [2].
  • Diastereomeric Salt Formation: The racemate reacts with a chiral acid (e.g., (-)-O,O'-di-p-toluoyl-l-tartaric acid) in methanol or ethanol. The resultant mixture generates diastereomeric salts with differential solubility.
  • Crystallization & Isolation: Selective crystallization isolates the less soluble d-methylphenidate salt, which is then purified via recrystallization [2] [5].
  • Salt Exchange: The resolved d-methylphenidate is treated with hydrochloric acid to yield dexmethylphenidate hydrochloride. Final purification uses solvent mixtures (e.g., methanol/water or ethanol/acetone) to obtain pharmaceutical-grade crystals [5].

Alternative pathways employ enantioselective hydrogenation of α-ketoesters using chiral catalysts (e.g., Ru-BINAP complexes), achieving high enantiomeric excess (>95%) but requiring stringent reaction controls [2]. The hydrochloride salt crystallizes in a monoclinic system, displaying characteristic X-ray powder diffraction (XRPD) peaks at 2θ = 7.5°, 15.2°, and 22.6°, confirming polymorphic purity essential for batch consistency [5].

Degradation Profiles and Stability Under Physiological Conditions

Dexmethylphenidate hydrochloride undergoes hydrolytic degradation as its primary degradation pathway, with stability contingent on pH, temperature, and enzymatic activity.

  • Chemical Hydrolysis: In aqueous solutions, the ester linkage is cleaved to form inactive ritalinic acid (d-threo-phenyl(piperidin-2-yl)acetic acid). This reaction accelerates under alkaline conditions (pH > 7.0) but proceeds minimally at physiological pH (7.4) [1] [5].
  • Enzymatic Hydrolysis: Carboxylesterase CES1A1 in hepatocytes rapidly metabolizes dexmethylphenidate to ritalinic acid, with a plasma half-life of 2.2–6 hours [1] [9]. Minor pathways involve oxidation to 6-oxo-methylphenidate and p-hydroxy-methylphenidate.
  • Thermal Degradation: Solid-state stability testing shows decomposition >1% after 6 months at 40°C/75% relative humidity. Major degradants include trans-ethylritalinate (from transesterification) and diketopiperazine (from piperidine ring cyclization) [5].

Molecular stability is optimized in crystalline formulations. XRPD confirms that the hydrochloride salt maintains its lattice structure below 150°C, with dehydration occurring at 50–100°C and melting with decomposition at 211–214°C [5]. No photolytic degradation is observed under standard lighting conditions, supporting standard packaging requirements.

Table 3: Major Degradation Products and Formation Conditions

DegradantFormation PathwayConditions Favoring FormationBiological Activity
Ritalinic AcidEster hydrolysisAlkaline pH, CES1A1 enzymeInactive
6-Oxo-methylphenidatePiperidine oxidationOxidative stress, CYP enzymesLow activity
trans-EthylritalinateTransesterificationEthanol presence, high temperatureUnknown
DiketopiperazineIntramolecular cyclizationHigh humidity, elevated temperatureInactive

Properties

CAS Number

40431-64-9

Product Name

Dexmethylphenidate

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1

InChI Key

DUGOZIWVEXMGBE-CHWSQXEVSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Synonyms

Dexmethylphenidate
Dexmethylphenidate Hydrochloride
Focalin
Focalin XR
Hydrochloride, Dexmethylphenidate
XR, Focalin

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.